

# Application Note: Quantification of Ritonavir in Human Plasma by LC-MS/MS

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## Compound of Interest

Compound Name: Ritonavir-13C,d3

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AN-RTV-001

## Introduction

Ritonavir is an antiretroviral protease inhibitor widely used in the management of human immunodeficiency virus (HIV) infections.[1][2] It is frequently prescribed as a pharmacokinetic enhancer (booster) for other protease inhibitors due to its potent inhibition of the cytochrome P450 3A4 (CYP3A4) enzyme.[1] Therapeutic Drug Monitoring (TDM) and pharmacokinetic (PK) studies of Ritonavir are crucial for optimizing therapeutic efficacy, minimizing toxicity, and managing drug-drug interactions.[1][3] Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the preferred method for quantifying drugs in biological matrices because of its high sensitivity, specificity, and reproducibility.[1]

This application note details a robust and validated LC-MS/MS method for the sensitive and accurate quantification of Ritonavir in human plasma, utilizing its stable isotope-labeled analog, **Ritonavir-13C,d3**, as the internal standard (IS). The protocol employs a straightforward protein precipitation technique for sample preparation.

## Experimental Protocol

### Materials and Reagents

- Ritonavir reference standard
- **Ritonavir-13C,d3** internal standard (IS)

- HPLC-grade Methanol[1]
- HPLC-grade Acetonitrile[1][3]
- Formic Acid[3][4]
- Ammonium Acetate[5]
- Reagent-grade water
- Blank human plasma[1]

## Instrumentation

- A UHPLC or HPLC system capable of delivering reproducible gradients.
- A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.[1]

## Preparation of Standards and Solutions

- Stock Solutions (1 mg/mL): Accurately weigh and dissolve Ritonavir and **Ritonavir-13C,d3** in methanol to prepare individual stock solutions.[3][5] Store at 2-8°C.
- Working Solutions: Prepare intermediate and working standard solutions by serially diluting the stock solutions with a methanol/water mixture.[3]
- Calibration Standards (CS) and Quality Controls (QC): Spike blank human plasma with the appropriate working solutions to create a calibration curve and QC samples at low, medium, and high concentrations.[3][4] A typical calibration range is 2.0 to 5000 ng/mL.[3]

## Sample Preparation Protocol

A simple protein precipitation method is used for sample extraction.[1][3]

- To 100 µL of plasma sample (calibrator, QC, or unknown), add the internal standard solution.
- Add 200 µL of ice-cold acetonitrile containing the IS.[3]

- Vortex the mixture for 2 minutes to precipitate plasma proteins.[3]
- Centrifuge at high speed (e.g., 14,000 x g) for 10 minutes.[3]
- Transfer the clear supernatant to a new vial or 96-well plate.
- Dilute the supernatant with an equal volume of the initial mobile phase (e.g., 100 µL of supernatant + 100 µL of mobile phase A) to reduce solvent strength.[3][4]
- Inject a small volume (e.g., 5 µL) into the LC-MS/MS system.[3]

## LC-MS/MS Conditions

The following tables summarize the optimized chromatographic and mass spectrometric conditions.

Table 1: Liquid Chromatography Conditions

Parameter	Condition
Column	<b>C18 reverse-phase column (e.g., 2.1 x 75 mm, 2.7 µm)[3]</b>
Mobile Phase A	0.1% Formic Acid in Water[3]
Mobile Phase B	Acetonitrile[3]
Flow Rate	0.3 mL/min[3]
Gradient	Isocratic or gradient elution may be used. An example is 52:48 (A:B).[3]
Column Temp.	35°C[3]

| Injection Volume | 5 µL[3] |

Table 2: Mass Spectrometry Conditions

Parameter	Condition
Ionization Mode	Electrospray Ionization (ESI), Positive[6]
Scan Type	Multiple Reaction Monitoring (MRM)[3]
Ritonavir Transition	m/z 721.3 → 296.1[3][6][7]
Ritonavir-13C,d3 IS Transition	To be optimized, expected m/z > 721.3
Gas Temperature	325°C
Gas Flow	10 L/min
Nebulizer Pressure	20 psi

| Capillary Voltage | 4000 V |

Note: MS parameters such as Collision Energy (CE) and Declustering Potential (DP) must be optimized for the specific instrument used.

## Method Performance

The method was validated according to regulatory guidelines, demonstrating excellent performance.[3]

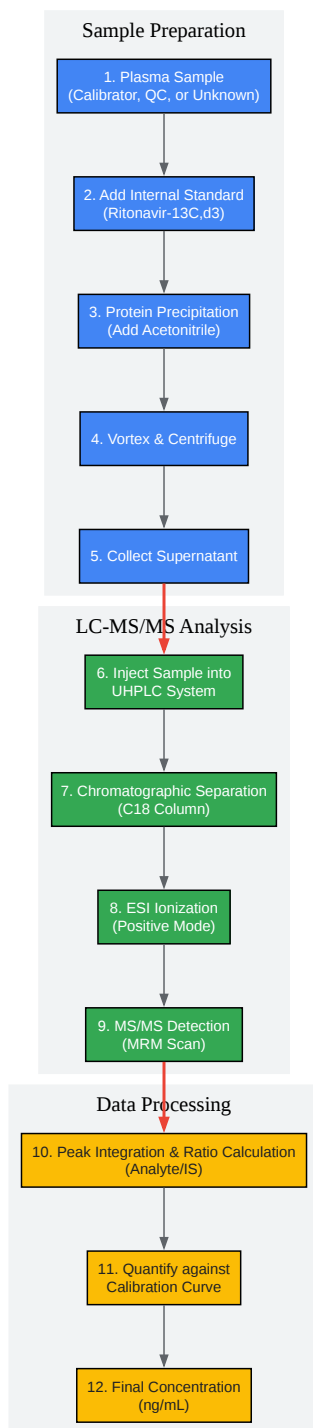
Table 3: Summary of Method Validation Parameters

Parameter	Result
Linearity Range	2.0 - 5000 ng/mL[3]
Correlation Coefficient (r <sup>2</sup> )	≥ 0.99[1]
Intra-day Precision (%CV)	< 15%[4][8]
Inter-day Precision (%CV)	< 15%[4][8]
Accuracy (% Bias)	Within ±15% of nominal values (±20% at LLOQ) [4]
Extraction Recovery	85.7% – 106%[3]

| Matrix Effect | Minimal and compensated by the internal standard[4] |

## Experimental Workflow Visualization

The following diagram illustrates the complete workflow from sample handling to final data analysis.



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